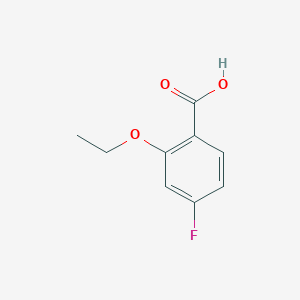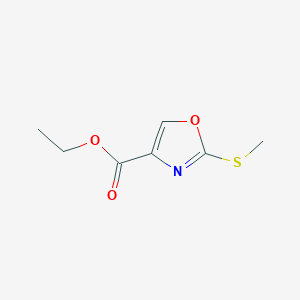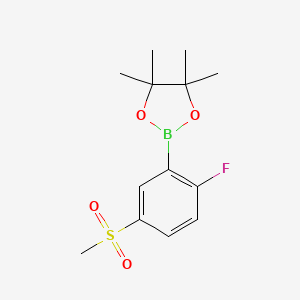
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 2F5MSP-TMDD) is a novel boron-containing compound that has been studied for its potential applications in a variety of scientific research areas. 2F5MSP-TMDD is a member of the family of boronic acids, which are compounds that contain a boron atom covalently bonded to two oxygen atoms and two hydrogen atoms. These compounds have been studied extensively due to their ability to form strong bonds with a variety of other molecules, including carbohydrates and proteins.
Applications De Recherche Scientifique
-
Biomedical Applications of Fluorescent Polymer Nanomaterials
- Summary of Application : Fluorescent polymer nanomaterials have a wide range of applications in biomedical fields such as bioimaging, biosensing, and drug delivery .
- Methods of Application : The design and construction of new controllable synthesis methods for multifunctional fluorescent polymer nanomaterials with good water solubility and excellent biocompatibility is of great significance .
- Results or Outcomes : The review introduces the structures, properties, and synthetic methods regarding fluorescent polymeric nanomaterials .
-
Polymer Flooding in Heavy Oil Recovery
- Summary of Application : Polymer flooding becomes a promising technology for heavy oil recovery thanks to the widespread use of horizontal wells .
- Methods of Application : By adding polymers to water, the water–oil mobility is lowered. Such a change can lead to better sweep efficiency .
- Results or Outcomes : In laboratory tests, polymer achieved tertiary recovery of more than 20% for heavy oil .
-
Pharmaceutical Applications of Semifluorinated Alkanes
- Summary of Application : Semifluorinated alkanes have potential clinical applications for oxygen transport by SFAs as pure fluids into the lungs or as intravenous applications of SFA emulsions .
- Methods of Application : The methods of application include topical, oral, intravenous (systemic) and pulmonary applications as well as protein delivery .
- Results or Outcomes : The paper presents the potential clinical applications for oxygen transport by SFAs .
-
Water Adsorption in MOFs: Fundamentals and Applications
- Summary of Application : This review article presents the fundamental and practical aspects of water adsorption in Metal–Organic Frameworks (MOFs) .
- Methods of Application : The state of the art of MOF stability in water, a crucial issue to many applications in which MOFs are promising candidates, is discussed here .
- Results or Outcomes : The applications of MOFs as materials for heat-pumps and adsorbent-based chillers and proton conductors are also reviewed .
-
The Fluorous Effect in Biomolecular Applications
- Summary of Application : This tutorial review introduces the basic concepts of fluorous chemistry and illustrates its main biomolecular applications .
- Methods of Application : Special attention has been given to fluorous microarrays and their combination with Mass-Spectroscopy (MS) techniques, to protein properties modification by the introduction of local fluorous domains .
- Results or Outcomes : The review illustrates the main biomolecular applications of fluorous chemistry .
-
Synthesis and Applications of a Novel 3,4-Bis(2-Fluoro-5-Trifluoromethyl Phenyl)-2,5-Diphenyl Phenyl Grafted Polysiloxane Stationary Phase
- Summary of Application : A novel polyphenyl-grafted polysiloxane stationary phase named 3,4-bis(2-fluoro-5-(trifluoromethyl)phenyl)-2,5-diphenyl phenyl grafted polysiloxane stationary phase (FFMP) was synthesized .
- Methods of Application : The FFMP was synthesized through a Diels–Alder reaction and simultaneously coated on fused silica capillary tubes to prepare a gas chromatographic column .
- Results or Outcomes : The FFMP columns could work properly up to 360 °C, as evidenced by the chromatogram of the polyethylene pyrolysis mixture . The FFMP columns were also applied in the separation and analysis of multimixtures .
-
Selectfluor: Mechanistic Insight and Applications
- Summary of Application : Selectfluor is one of the most reactive electrophilic fluorinating reagents available .
- Methods of Application : The reagent is safe, nontoxic, and easy to handle .
- Results or Outcomes : The review documents the many applications of selectfluor and discusses possible mechanistic pathways for its reaction .
Propriétés
IUPAC Name |
2-(2-fluoro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(20(5,16)17)6-7-11(10)15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZCAGDXMTWQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



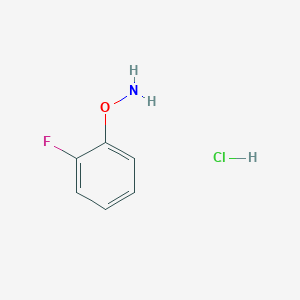
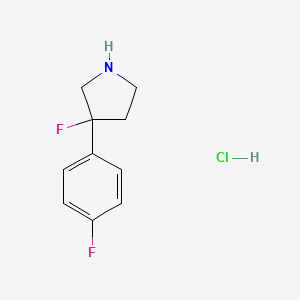
![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)
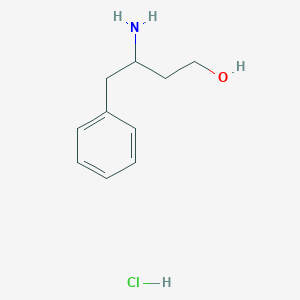
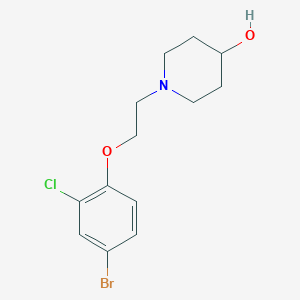
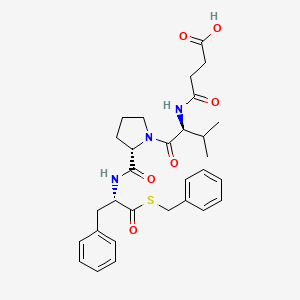
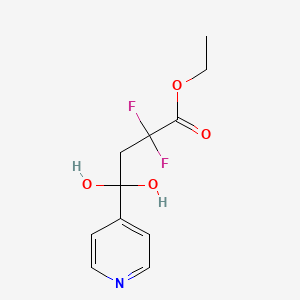
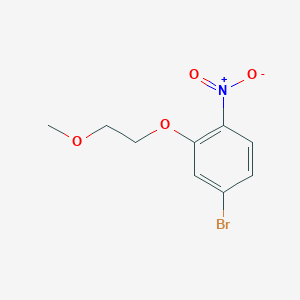
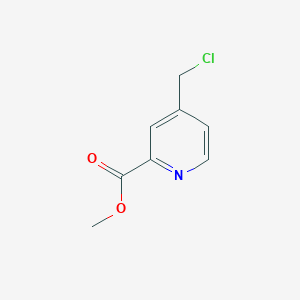
![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)
